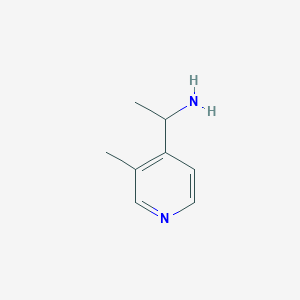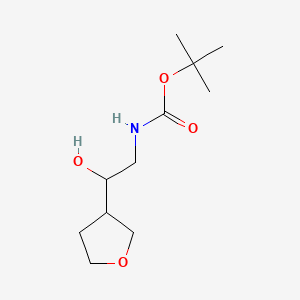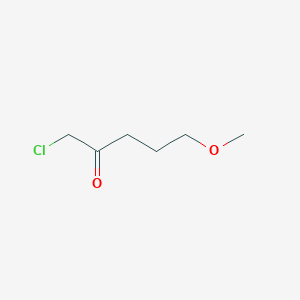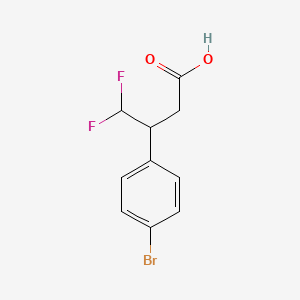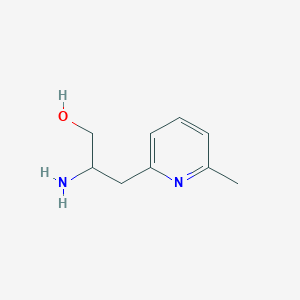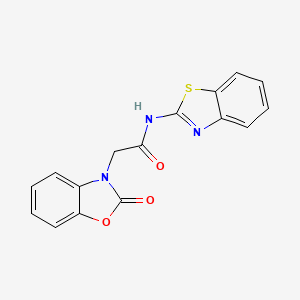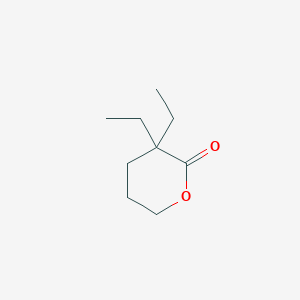
3,3-Diethyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyloxan-2-one is an organic compound belonging to the class of cyclic carbonates It is characterized by a six-membered ring structure containing an oxygen atom and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Diethyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of homoallylic carbonic acid esters with a catalytic system comprising a pyrylium dye and a diselane under visible light and ambient air conditions . This method leverages the activation of the carbon-carbon double bond in the ester, facilitating intramolecular cyclization to form the cyclic carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyloxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: In industrial applications, this compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Diethyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyloxan-2-one can be compared with other cyclic carbonates, such as 1,3-dioxolan-2-one and 1,3-dioxan-2-one. These compounds share similar structural features but differ in their ring size and substituents. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs.
List of Similar Compounds
- 1,3-Dioxolan-2-one
- 1,3-Dioxan-2-one
- Ethylene carbonate
- Propylene carbonate
These compounds are often used in similar applications but may exhibit different reactivity and properties due to their structural differences.
Eigenschaften
CAS-Nummer |
50994-91-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3,3-diethyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-2)6-5-7-11-8(9)10/h3-7H2,1-2H3 |
InChI-Schlüssel |
MIZXKJUFFNDUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCOC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


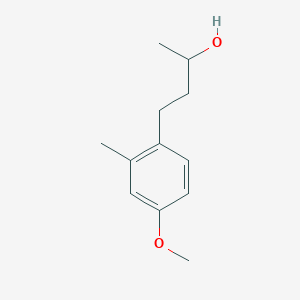
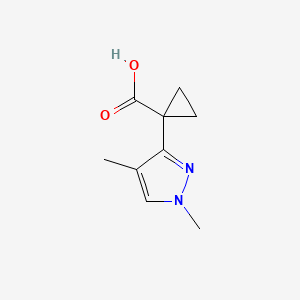
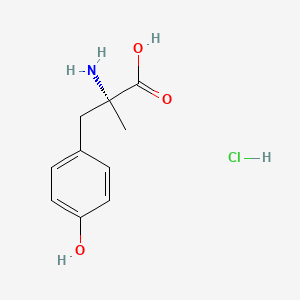

![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
